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molecular formula C9H5Br2N B1372101 2,8-Dibromoquinoline CAS No. 871507-79-8

2,8-Dibromoquinoline

Cat. No. B1372101
M. Wt: 286.95 g/mol
InChI Key: DPABNLZUYUAAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138181B2

Procedure details

A mixture of 8-bromoquinolin-2(1H)-one (5 g, 22 mmol) and phosphoryl tribromide (13 g, 45 mmol) was heated to 140° C. for three hours. The resulting mixture was poured onto 100 g of ice and 100 ml water. The mixture was stirred for 1 hour and the resulting solids were filtered to yield the title compound. (5.1 g, 80% yield) MS APCI (+) 286, 288, and 290 (M+1 of each isotope combination) detected.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[CH:8]=[CH:7]2.P(Br)(Br)([Br:15])=O>O>[Br:15][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[C:2]([Br:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC(NC12)=O
Name
Quantity
13 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC2=C(C=CC=C2C=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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